Estriol-13C3

Description

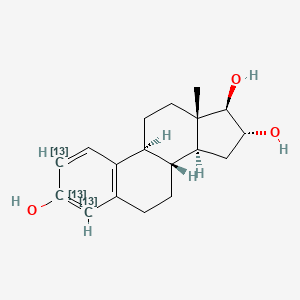

The exact mass of the compound (8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol is 291.18260913 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3+1,8+1,11+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-FDFADMNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746437 | |

| Record name | (16alpha,17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255639-56-5 | |

| Record name | (16alpha,17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1255639-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Estriol-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol-13C3 is a stable isotope-labeled form of Estriol, a naturally occurring estrogen. The incorporation of three carbon-13 isotopes provides a distinct mass shift, making it an invaluable tool in a variety of research and analytical applications, particularly in mass spectrometry-based methods for metabolism studies, pharmacokinetic analysis, and as an internal standard for quantitative assays. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its relevant biological signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General and Chemical Properties of this compound

| Property | Value |

| Chemical Name | Estra-1,3,5(10)-triene-3,16α,17β-triol-1,2,3-13C3 |

| Molecular Formula | C₁₅¹³C₃H₂₄O₃ |

| Molecular Weight | 291.36 g/mol [1] |

| CAS Number | 1255639-56-5[1] |

| Appearance | White to off-white powder |

| Isotopic Purity | ≥99 atom % ¹³C |

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | 280-282 °C[2] |

| Boiling Point | Data not available |

| Solubility | Methanol: Soluble (commercially available as a 100 µg/mL solution)[3][4]. DMSO: Soluble (unlabeled estriol is soluble at 57 mg/mL)[5]. Ethanol: Soluble (unlabeled estriol is soluble at 10 mg/mL)[5]. Water: Practically insoluble (unlabeled estriol is practically insoluble)[6][7]. |

| Storage Temperature | -20°C[2] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of this compound. The following sections outline key experimental protocols for the characterization and analysis of this compound.

Melting Point Determination

The melting point of this compound powder can be determined using the capillary method with a modern melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the this compound powder is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Capillary Tube Loading: Place a small amount of the dried powder onto a clean, dry watch glass. Gently tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to a rapid heating rate to quickly approach the expected melting point (approximately 20°C below the expected range).

-

Once the temperature is within this range, reduce the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

-

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is a powerful technique to confirm the isotopic labeling and structural integrity of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial. Ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solvent height should be sufficient to cover the NMR probe's detection region (typically 4-5 cm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.

-

The three ¹³C-labeled positions in the A-ring of this compound will show significantly enhanced signals compared to the natural abundance ¹³C signals of the other carbon atoms.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks to confirm the relative abundance of the labeled carbons.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary application for this compound, where it serves as an internal standard for the accurate quantification of unlabeled estriol in biological matrices.

Methodology:

-

Sample Preparation (from Serum/Plasma):

-

To 100 µL of serum or plasma, add a known amount of this compound solution (internal standard).

-

Perform a liquid-liquid extraction (LLE) by adding 1 mL of an organic solvent mixture (e.g., hexane:ethyl acetate 1:1 v/v).

-

Vortex the mixture vigorously for 1 minute, then centrifuge to separate the layers.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Derivatization (Optional but Recommended for Enhanced Sensitivity): Reconstitute the dried extract in a derivatizing agent solution (e.g., dansyl chloride in acetone/water). Heat the mixture to facilitate the reaction, then evaporate to dryness again.

-

Reconstitute the final residue in a suitable mobile phase for injection.

-

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-6 min: 95% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized estriol and positive mode for dansyl-derivatized estriol.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled estriol and this compound.

-

Estriol (unlabeled): e.g., m/z 287.2 → 145.1

-

This compound: e.g., m/z 290.2 → 148.1

-

-

Optimize MS parameters such as collision energy and declustering potential for each transition to maximize signal intensity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of unlabeled estriol standards with a fixed amount of this compound internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Biological Interactions

Estriol, and by extension this compound (which is biologically equivalent), exerts its physiological effects primarily through interactions with estrogen receptors (ERs). There are two main classical nuclear estrogen receptors, ERα and ERβ, as well as a G protein-coupled estrogen receptor (GPER).

Estrogen Receptor (ERα and ERβ) Signaling

Estrogen receptors mediate both genomic and non-genomic signaling pathways.

Caption: Classical Estrogen Receptor (ERα/β) Signaling Pathway.

G Protein-Coupled Estrogen Receptor (GPER) Signaling

GPER mediates rapid, non-genomic estrogen signaling from the cell membrane.

Caption: G Protein-Coupled Estrogen Receptor (GPER) Signaling.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of estriol in a biological sample using this compound as an internal standard.

Caption: LC-MS/MS Quantification Workflow using this compound.

Conclusion

This compound is a critical analytical tool for researchers and scientists in the field of endocrinology, pharmacology, and clinical chemistry. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable the development of highly accurate and precise quantitative methods. The detailed experimental protocols and an understanding of its engagement in estrogen signaling pathways provided in this guide will facilitate its effective application in a wide range of scientific investigations.

References

- 1. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Estriol (16-α-hydroxyestradiol) (2,3,4-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9147-C [isotope.com]

- 5. organomation.com [organomation.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. uspharmacist.com [uspharmacist.com]

A Technical Guide to the Synthesis and Manufacturing of Estriol-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Estriol-13C3, a stable isotope-labeled internal standard crucial for accurate quantification in clinical mass spectrometry, metabolism studies, and metabolomics research.[1][2][3] While specific, proprietary manufacturing processes are not publicly available, this document outlines a chemically sound synthetic pathway and the associated manufacturing considerations based on established principles of steroid chemistry and isotopic labeling.

Introduction to this compound

This compound is a form of Estriol where three carbon atoms on the aromatic A-ring have been replaced with the stable heavy isotope, carbon-13. This isotopic labeling results in a mass shift of +3 atomic mass units compared to the unlabeled endogenous hormone. This predictable mass difference allows it to be used as an ideal internal standard in mass spectrometry-based assays, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio.[3][4] The primary application of this compound is in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Commercially available this compound is typically labeled at the 2, 3, and 4 positions of the steroid nucleus (Estriol-2,3,4-13C3).[1][2][5]

Product Specifications

The quality of this compound is critical for its function as an internal standard. The following table summarizes typical product specifications based on data from commercial suppliers.

| Parameter | Specification | Source(s) |

| Chemical Formula | 13C3C15H24O3 | |

| Molecular Weight | 291.36 g/mol | [1][2][5] |

| Isotopic Purity | ≥ 99 atom % 13C | |

| Chemical Purity | ≥ 97% (CP) | [1][2][5] |

| Appearance | White to off-white powder | |

| Storage | -20°C, protect from light | [1] |

| CAS Number | 1255639-56-5 | [1][2][5] |

Proposed Synthesis of Estriol-2,3,4-13C3

The synthesis of Estriol-2,3,4-13C3 necessitates the introduction of the 13C atoms into the A-ring of the steroid. A plausible and efficient strategy involves starting with a precursor that already contains the labeled aromatic ring, such as Estrone-2,3,4-13C3. This labeled estrone can then be converted to the desired estriol through a multi-step process analogous to methods used for the synthesis of unlabeled estriol.[6]

A potential synthetic route starting from Estrone-2,3,4-13C3 is outlined below. This pathway is based on a published method for the synthesis of unlabeled estriol from estrone.[6]

Overall Synthetic Scheme

References

- 1. Estriol (16-α-hydroxyestradiol) (2,3,4-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9147-C [isotope.com]

- 2. Estriol (16α-hydroxyestradiol) (2,3,4-¹³Câ, 99%) CP 97% - Cambridge Isotope Laboratories, CLM-9147-0.25MG [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Estriol (16α-hydroxyestradiol) (2,3,4-¹³Câ, 99%) CP 97% - Cambridge Isotope Laboratories, CLM-9147-0.001 [isotope.com]

- 6. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]

Estriol-13C3: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Estriol-13C3, a stable isotope-labeled form of estriol, for its application in research and drug development. This document outlines its chemical properties, its primary application as an internal standard in quantitative analysis, detailed experimental methodologies, and its relevance to the G-protein coupled estrogen receptor signaling pathway.

Core Compound Data

This compound is a synthetic, isotopically labeled version of the natural estrogen, estriol. The incorporation of three heavy carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of unlabeled estriol.

| Property | Value | References |

| CAS Number | 1255639-56-5 | [1][2][3] |

| Molecular Weight | 291.36 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₅¹³C₃H₂₄O₃ | [1][3] |

| Synonyms | Othis compound, Estriol-2,3,4-13C3 | [1][2][3] |

| Isotopic Purity | ≥99 atom % 13C | [2][5] |

| Chemical Purity | ≥97% | [2][4][5] |

| Form | Powder | [2] |

| Storage Temperature | -20°C | [2] |

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Stable isotope-labeled internal standards are crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.[5]

This compound is employed in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of estriol.[6][7][8][9] It is also utilized in clinical research for the sensitive and specific measurement of estriol levels in biological matrices such as serum and saliva.[10][11]

Experimental Protocols: Quantification of Estriol in Human Serum using LC-MS/MS with this compound Internal Standard

This section outlines a general methodology for the quantification of estriol in human serum, based on common practices described in the literature.

Sample Preparation

A robust sample preparation is essential to remove interfering substances from the biological matrix.

-

Liquid-Liquid Extraction (LLE):

-

To 500 µL of serum, add a known concentration of this compound internal standard solution.

-

Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

-

Centrifuge at high speed for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent, such as a methanol/water mixture, for LC-MS/MS analysis.[10]

-

Derivatization (Optional but Recommended for Enhanced Sensitivity)

To improve ionization efficiency and achieve lower limits of quantification, derivatization of the phenolic hydroxyl group of estriol can be performed.

-

Dansyl Chloride Derivatization:

-

To the dried extract from the sample preparation step, add a solution of dansyl chloride in acetone and a sodium bicarbonate buffer.

-

Incubate the mixture to allow the derivatization reaction to proceed.

-

After incubation, the reaction is stopped, and the sample is prepared for injection into the LC-MS/MS system.[12]

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of steroids.

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with additives such as ammonium fluoride to improve ionization.[13]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) is frequently used, which can be operated in either positive or negative mode. Derivatization with dansyl chloride allows for sensitive detection in positive ESI mode.

-

Detection: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both estriol and the this compound internal standard.

-

Quantification

The concentration of estriol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of estriol.

Logical Workflow for Quantitative Analysis

Relevance to G-Protein Coupled Estrogen Receptor (GPER) Signaling

While this compound is primarily a tool for analytical chemistry, its unlabeled counterpart, estriol, has biological activity. Estriol is known to be an antagonist of the G-protein coupled estrogen receptor (GPER), also known as GPR30.[5] GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling.[4] The study of estriol's interaction with GPER can provide insights into various physiological and pathological processes, including those in cancer and the vascular system.[4][14]

GPER Signaling Pathway

The following diagram illustrates a simplified GPER signaling pathway that can be activated by estrogens. As an antagonist, estriol would inhibit these downstream effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | G Protein-Coupled Estrogen Receptor: A Potential Therapeutic Target in Cancer [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacologic variation between different estrogen products [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. msacl.org [msacl.org]

- 13. lcms.cz [lcms.cz]

- 14. mdpi.com [mdpi.com]

Commercial Suppliers of Estriol-13C3 for Research: A Technical Guide

For researchers, scientists, and drug development professionals requiring high-purity Estriol-13C3 for use as an internal standard in quantitative mass spectrometry-based assays, several reputable commercial suppliers are available. This guide provides a comprehensive overview of these suppliers, the technical specifications of their this compound products, and detailed experimental protocols for its application in bioanalytical methods.

Introduction to this compound and its Application

This compound is a stable isotope-labeled form of Estriol, a major estrogen metabolite. The incorporation of three carbon-13 isotopes results in a mass shift of +3 atomic mass units compared to the unlabeled endogenous Estriol. This distinct mass difference allows for its use as an ideal internal standard in isotope dilution mass spectrometry (IDMS) techniques, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The co-elution of the labeled standard with the unlabeled analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[2]

Commercial Supplier and Product Comparison

The following table summarizes the key quantitative data for this compound offered by prominent commercial suppliers for research purposes. This information is crucial for selecting the most suitable product based on experimental requirements such as required purity, available quantity, and desired formulation.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities | Formulation |

| Sigma-Aldrich (Merck) | Estriol-2,3,4-13C3 | 1255639-56-5 | ≥99 atom % 13C | ≥97% (CP) | 100 µg, 250 µg, 500 µg, 1 mg | Powder |

| Cambridge Isotope Laboratories, Inc. (CIL) | Estriol (16α-hydroxyestradiol) (2,3,4-¹³C₃, 99%) | 1255639-56-5 | 99% | ≥97% (CP) | 0.1 mg, 1 mg | Neat (Solid) |

| Cambridge Isotope Laboratories, Inc. (CIL) | Estriol (16α-hydroxyestradiol) (2,3,4-¹³C₃, 99%) | 1255639-56-5 | 99% | ≥97% (CP) | 1 mL | 100 µg/mL in Methanol |

| MedchemExpress | This compound | 1255639-56-5 | Not specified | Not specified | 100 µg | Not specified |

| Alfa Chemistry | This compound | 1255639-56-5 | Not specified | Not specified | Inquire for details | Not specified |

Experimental Protocols: Quantification of Estriol in Biological Matrices using this compound

The following are generalized yet detailed methodologies for the quantification of Estriol in biological samples, such as serum or urine, using this compound as an internal standard with LC-MS/MS. These protocols are synthesized from various research applications.[3][4][5][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of total estrogens from serum or plasma.[6]

-

Aliquoting and Spiking: To 500 µL of serum, plasma, or urine sample in a clean tube, add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 ng/mL solution). Also prepare calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped serum) with known concentrations of unlabeled Estriol and the same amount of internal standard.

-

Protein Precipitation (for serum/plasma): Add a protein precipitation solvent, such as acetonitrile, at a 3:1 ratio to the sample volume. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Extraction: Carefully transfer the supernatant to a new tube. Add an immiscible organic solvent, such as a mixture of hexane and ethyl acetate (e.g., 75:25, v:v), for liquid-liquid extraction. Vortex for 2 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge at a lower speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.

-

Drying: Transfer the organic layer (top layer) to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water). Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Derivatization (Optional but Recommended for Enhanced Sensitivity)

For achieving lower limits of quantification, derivatization of the estrogens can be performed. Dansyl chloride is a common derivatizing agent that improves ionization efficiency in positive electrospray ionization mode.[5][7]

-

Following the drying step in the LLE protocol, add 50 µL of a derivatizing agent solution (e.g., 1 mg/mL dansyl chloride in acetonitrile) and 50 µL of a basic buffer (e.g., 100 mM sodium bicarbonate, pH 9) to the dried extract.

-

Vortex briefly and incubate the mixture at a controlled temperature (e.g., 60-70°C) for 10-15 minutes.[7]

-

After incubation, the sample can be directly injected, or a further clean-up step may be performed before reconstitution and injection.

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Estriol and this compound.

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Methanol or Acetonitrile

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 - 20 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized estrogens and positive mode for dansylated derivatives.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Estriol (unlabeled): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 287.2 -> 145.1)

-

This compound (labeled): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 290.2 -> 148.1)

-

-

The specific MRM transitions, collision energies, and other instrument parameters should be optimized for the specific mass spectrometer being used.

-

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in utilizing this compound for quantitative analysis.

Caption: General workflow for the quantification of Estriol using this compound as an internal standard.

Caption: The principle of isotope dilution mass spectrometry for accurate quantification.

Conclusion

The commercial availability of high-quality this compound from suppliers like Sigma-Aldrich and Cambridge Isotope Laboratories, Inc., provides researchers with a critical tool for the accurate and precise quantification of estriol in various biological matrices. The use of this compound as an internal standard in LC-MS/MS-based methods, following robust sample preparation and analytical protocols, is the gold standard for reliable bioanalytical studies in endocrinology, clinical chemistry, and drug development. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of such methods in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

A Technical Guide to the Isotopic Purity and Labeling of Estriol-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic and chemical purity of Estriol-¹³C₃, a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. This document outlines the key quality attributes, detailed analytical methodologies for purity assessment, and visual workflows to support researchers in endocrinology, drug metabolism, and clinical chemistry.

Quantitative Data Summary

The isotopic and chemical purity of commercially available Estriol-¹³C₃ are critical parameters for ensuring data integrity in quantitative assays. The following tables summarize the typical specifications for this material.[1][2]

Table 1: Isotopic Purity and Enrichment of Estriol-¹³C₃

| Parameter | Specification | Analytical Method |

| Isotopic Purity | ≥ 99 atom % ¹³C | Mass Spectrometry (MS) |

| Isotopic Enrichment | M+3 | Mass Spectrometry (MS) |

| Labeled Positions | 2, 3, 4 | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Table 2: Chemical Purity and Physical Properties of Estriol-¹³C₃

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 97% | High-Performance Liquid Chromatography (HPLC) |

| Molecular Formula | ¹³C₃C₁₅H₂₄O₃ | - |

| Molecular Weight | 291.36 g/mol | - |

| Appearance | White to off-white powder | Visual Inspection |

| Melting Point | 280-282 °C | Capillary Method |

Synthesis and Labeling Strategy

The synthesis of Estriol-¹³C₃ typically involves a multi-step process starting from a precursor with the desired isotopic labels already incorporated into the A-ring. While specific proprietary synthesis routes are not publicly disclosed, a plausible pathway can be inferred from general methods for synthesizing ¹³C-labeled steroids.[1] A common strategy involves the use of ¹³C-labeled starting materials to construct the aromatic A-ring of the steroid.

A generalized synthetic approach is outlined below:

Experimental Protocols

The determination of isotopic and chemical purity requires robust and validated analytical methods. The following sections detail the typical experimental protocols used for the quality control of Estriol-¹³C₃.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment and distribution of Estriol-¹³C₃.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).

Procedure:

-

Sample Preparation: Prepare a stock solution of Estriol-¹³C₃ in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Analysis:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

-

Mass Analyzer: Set to a high resolution (≥ 60,000).

-

Scan Range: m/z 100-500.

-

Data Acquisition: Acquire full scan mass spectra.

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) estriol species.

-

Calculate the integrated peak areas for each isotopic species.

-

Correct for the natural isotopic abundance of ¹³C in the unlabeled portion of the molecule.

-

The isotopic purity is calculated as the percentage of the M+3 peak area relative to the sum of all isotopic peak areas.

-

Confirmation of Labeling Position by ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm that the ¹³C labels are at the intended positions (C-2, C-3, and C-4) on the estriol molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of Estriol-¹³C₃ in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

¹³C NMR Acquisition:

-

Pulse Program: A standard ¹³C{¹H} inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay (d1): 30 seconds (to allow for full relaxation of quaternary carbons).

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more).

-

-

-

Data Analysis:

-

Process the raw data with appropriate apodization and Fourier transformation.

-

Assign the chemical shifts of the carbon atoms by comparison with literature data for unlabeled estriol and by considering the expected large one-bond ¹³C-¹³C coupling constants between adjacent labeled carbons. The signals for C-2, C-3, and C-4 will be significantly enhanced and may show splitting patterns due to ¹³C-¹³C coupling.

-

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of Estriol-¹³C₃ and to detect and quantify any related chemical impurities.

Instrumentation: An HPLC system equipped with a UV detector.

Procedure:

-

Sample and Standard Preparation:

-

Prepare a stock solution of Estriol-¹³C₃ in the mobile phase at a concentration of approximately 0.1 mg/mL.

-

Prepare a series of calibration standards of a certified reference material of unlabeled estriol.

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 50:50 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Integrate the peak area of the main Estriol-¹³C₃ peak and any impurity peaks.

-

Calculate the chemical purity as the percentage of the main peak area relative to the total peak area of all components.

-

Conclusion

The accurate characterization of the isotopic and chemical purity of Estriol-¹³C₃ is paramount for its use as an internal standard in quantitative bioanalysis. The methodologies outlined in this guide, including high-resolution mass spectrometry, NMR spectroscopy, and HPLC-UV, provide a robust framework for the quality assessment of this critical reagent. Adherence to these, or similarly validated protocols, will ensure the generation of reliable and reproducible data in research and drug development settings.

References

Applications of Estriol-13C3 in Metabolomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. In the realm of steroid hormone research, accurately quantifying and tracing the metabolic fate of estrogens is crucial for understanding their roles in health and disease. Estriol (E3), a significant estrogen especially during pregnancy, and its metabolites are implicated in a range of physiological and pathological processes.[1][2][3] Stable isotope-labeled compounds are indispensable tools in metabolomics, and Estriol-13C3, a stable isotope-labeled version of estriol, offers significant advantages for enhancing the precision and depth of estrogen-related metabolic studies.

This technical guide provides a comprehensive overview of the applications of this compound in metabolomics research. It details its primary role as an internal standard for accurate quantification of estrogens by mass spectrometry and explores its potential as a tracer for elucidating estrogen metabolic pathways.

Core Application: this compound as an Internal Standard for Quantitative Metabolomics

The most prevalent application of this compound in metabolomics is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5][6] The co-elution of the labeled standard with the endogenous analyte allows for correction of variations in sample preparation, extraction recovery, and matrix effects, thereby enabling highly accurate and precise quantification of estriol and other estrogens.[7]

Quantitative Performance Data

The use of stable isotope-labeled internal standards like this compound is critical for achieving the low limits of detection and quantification required for clinical and research applications. The following tables summarize key quantitative parameters from studies utilizing isotopically labeled estrogens for the analysis of biological samples.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Estrogens using Isotope Dilution LC-MS/MS

| Analyte | Lower Limit of Detection (LLOD) (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Matrix | Reference |

| Estriol (E3) | 1 | - | Serum | [1] |

| Estrone (E1) | 1 | - | Serum | [1] |

| Estradiol (E2) | 0.25 | - | Serum | [1] |

| Estrone (E1) | - | 5 | Plasma | [8] |

| Estradiol (E2) | - | 2 | Plasma | [8] |

Table 2: Precision of Estrogen Quantification using Isotope Dilution LC-MS/MS

| Analyte | Intra-day CV (%) | Inter-day CV (%) | Matrix | Reference |

| Free and Total Estrogens | <10 | <10 | Serum | [1] |

Experimental Protocol: Quantification of Estrogens in Serum using this compound as an Internal Standard

This protocol provides a generalized workflow for the quantitative analysis of estrogens in human serum using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation and Extraction:

-

Spiking with Internal Standard: To 500 µL of serum, add a known amount of this compound solution (and other relevant labeled internal standards).

-

Liquid-Liquid Extraction (LLE):

-

Add 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane:ethyl acetate mixture).

-

Vortex thoroughly for 1 minute to ensure efficient extraction.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of a solvent mixture compatible with the LC-MS/MS system (e.g., 1:1 water:acetonitrile).

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.2 mM ammonium fluoride in water) and an organic solvent (e.g., methanol).

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Derivatization (e.g., with dansyl chloride) may be used to enhance ionization efficiency in positive mode.[1]

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the native estrogens and their corresponding 13C-labeled internal standards.

-

3. Data Analysis:

-

The concentration of endogenous estriol is calculated by comparing the peak area ratio of the analyte to its corresponding 13C-labeled internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Caption: Experimental workflow for estrogen quantification using this compound.

Potential Application: this compound as a Tracer in Metabolic Pathway Analysis

Beyond its role as an internal standard, this compound holds significant potential as a metabolic tracer for Stable Isotope Resolved Metabolomics (SIRM) and Metabolic Flux Analysis (MFA).[9][10][11] These powerful techniques involve introducing a stable isotope-labeled compound into a biological system and tracking the incorporation of the label into downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism.

While specific published studies detailing the use of this compound as a tracer are not yet prominent, the principles of SIRM and MFA are well-established and can be readily applied to the study of estrogen metabolism.

Proposed Experimental Workflow for this compound Tracer Studies

The following outlines a hypothetical experimental design for a stable isotope tracing study using this compound in a cell culture model (e.g., breast cancer cells).

1. Cell Culture and Labeling:

-

Culture cells under desired experimental conditions (e.g., with or without a therapeutic agent).

-

Introduce this compound into the cell culture medium at a defined concentration and for a specific duration.

2. Sample Collection and Metabolite Extraction:

-

Harvest cells at various time points after the introduction of the labeled tracer.

-

Perform a rapid quenching of metabolic activity (e.g., with cold methanol).

-

Extract metabolites using a suitable protocol (e.g., a biphasic extraction with methanol, chloroform, and water).

3. LC-MS/MS Analysis for Isotope Tracing:

-

Analyze the cell extracts using high-resolution LC-MS/MS to detect and quantify both the labeled and unlabeled forms of estriol and its downstream metabolites.

-

The high mass accuracy of the instrument allows for the differentiation of isotopologues (molecules that differ only in their isotopic composition).

4. Data Analysis and Pathway Elucidation:

-

By tracking the appearance of the 13C label in various metabolites over time, it is possible to map the metabolic fate of estriol.

-

Software tools can be used to analyze the mass isotopomer distributions and calculate metabolic fluxes.

Caption: Proposed workflow for an this compound stable isotope tracing study.

Estrogen Metabolism Pathway

The metabolism of estrogens is complex, involving a series of hydroxylation, oxidation, and conjugation reactions. Estriol itself is a metabolite of estradiol and estrone.[2] By using this compound as a tracer, researchers can investigate the downstream metabolic pathways of estriol, including its conjugation and excretion.

Caption: Simplified overview of estrogen metabolism highlighting this compound's role.

Conclusion

This compound is a valuable tool in the field of metabolomics, primarily serving as a robust internal standard for the accurate and precise quantification of estrogens in biological matrices. This application is crucial for clinical diagnostics and research studies where reliable concentration data is paramount. Furthermore, the potential of this compound as a metabolic tracer in stable isotope-resolved metabolomics studies opens up new avenues for investigating the dynamic aspects of estrogen metabolism. By enabling the elucidation of metabolic pathways and the quantification of fluxes, this compound can contribute to a deeper understanding of the role of estrogens in health and disease, and aid in the development of novel therapeutic strategies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. oatext.com [oatext.com]

- 3. Estriol - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Estriol (16α-hydroxyestradiol) (2,3,4-¹³Câ, 99%) CP 97% - Cambridge Isotope Laboratories, CLM-9147-0.1MG [isotope.com]

- 6. Estriol (16α-hydroxyestradiol) (2,3,4-¹³Câ, 99%) CP 97% - Cambridge Isotope Laboratories, CLM-9147-0.001 [isotope.com]

- 7. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]

- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Estriol-13C3 as a Stable Isotope-Labeled Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Estriol-13C3, a stable isotope-labeled internal standard, and its critical role in the accurate quantification of estriol in various biological matrices. This document details the principles of isotope dilution mass spectrometry, the physicochemical properties of this compound, a detailed experimental protocol for its use in LC-MS/MS applications, and relevant metabolic pathways.

Introduction to Isotope Dilution Mass Spectrometry and this compound

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex samples. The technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, known as an internal standard, to the sample at the beginning of the sample preparation process. This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.

This compound is the ¹³C-labeled version of Estriol, a major estrogenic hormone, particularly during pregnancy.[1] By incorporating three ¹³C atoms, this compound has a mass shift of +3 Da compared to endogenous estriol.[2] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. As the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, purification, derivatization, and ionization.[3] This co-behavior effectively compensates for any sample loss or matrix effects, leading to highly reliable and accurate quantification.

Physicochemical Properties and Quantitative Data of this compound

The performance of a stable isotope-labeled internal standard is critically dependent on its purity. The following tables summarize the key specifications of commercially available this compound.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | ¹³C₃C₁₅H₂₄O₃ | [2] |

| Molecular Weight | 291.36 g/mol | [2] |

| Mass Shift | M+3 | [2] |

| Form | Powder | [2] |

| Storage Temperature | -20°C | [2] |

Table 2: Purity and Assay Data for this compound

| Parameter | Specification | Reference(s) |

| Isotopic Purity | 99 atom % ¹³C | [2] |

| Chemical Purity (CP) | 97% | [2] |

Experimental Protocol: Quantification of Estriol in Human Serum using this compound and LC-MS/MS

This section provides a detailed protocol for the quantitative analysis of estriol in human serum using this compound as an internal standard. This protocol is a composite based on established methods for estrogen analysis.[4][5][6]

Materials and Reagents

-

Estriol (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dansyl chloride (derivatization agent)

-

Sodium bicarbonate buffer (100 mM, pH 9.0)

-

Human serum (blank and study samples)

Standard and Internal Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Estriol and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Estriol primary stock solution in 50:50 methanol:water to create calibration standards with a concentration range of 1 pg/mL to 1000 pg/mL.[4]

-

Internal Standard Working Solution (e.g., 1 ng/mL): Dilute the this compound primary stock solution in methanol. The optimal concentration should be determined based on the expected endogenous estriol levels and instrument sensitivity.

Sample Preparation

-

Thawing: Thaw serum samples on ice.

-

Aliquoting: Pipette 200 µL of serum sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume (e.g., 50 µL) of the this compound internal standard working solution to each tube. Vortex briefly.

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL of a hexane:ethyl acetate (e.g., 3:1, v/v) mixture to each tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the layers.[4]

-

Carefully transfer the upper organic layer to a new clean tube.

-

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

-

Add 50 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).

-

Vortex and incubate at 60°C for 15 minutes.[4]

-

-

Reconstitution: After incubation, add 100 µL of 50:50 methanol:water and vortex. Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 3: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at a low percentage of B, ramp up to elute estriol, then re-equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

Table 4: Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive depending on derivatization |

| Multiple Reaction Monitoring (MRM) | Monitor the precursor-to-product ion transitions for both estriol and this compound. |

Table 5: Suggested MRM Transitions for Dansyl-Derivatized Estriol

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Estriol-Dansyl | To be optimized | To be optimized |

| This compound-Dansyl | To be optimized | To be optimized |

Note: The exact m/z values for the dansyl-derivatized estriol and its labeled counterpart will need to be determined empirically on the specific mass spectrometer used.

For underivatized estriol, a previously reported transition for [2,3,4-¹³C₃]E₃ is m/z 433.0 -> 369.0.

Signaling and Metabolic Pathways

Understanding the metabolic context of estriol is crucial for interpreting quantitative data. The following diagrams illustrate the steroidogenesis pathway leading to estriol and the subsequent metabolism of estrogens.

Steroidogenesis Pathway

The synthesis of estriol is part of the broader steroid hormone biosynthesis pathway, which begins with cholesterol.

Caption: Simplified steroidogenesis pathway highlighting the synthesis of estriol.

Estrogen Metabolism

Once formed, estrogens undergo further metabolism, primarily in the liver, to facilitate their excretion.

Caption: Overview of the major metabolic pathways of estrogens.

Experimental Workflow

The overall workflow for the quantitative analysis of estriol using this compound as an internal standard is depicted below.

Caption: Workflow for estriol quantification using this compound.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of estriol in complex biological matrices. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS mitigates the challenges of sample loss and matrix effects, ensuring the generation of high-quality, reliable data. The detailed protocol and pathway diagrams provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to implement this gold-standard analytical methodology in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 雌三醇-2,3,4-13C3 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mass Shift: A Technical Guide to Estriol-13C3 Analysis in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in drug development and clinical research, the use of stable isotope-labeled (SIL) internal standards is the gold standard for accuracy and reliability in mass spectrometry. This technical guide delves into the core principles behind the analysis of Estriol-13C3, a common SIL internal standard for the quantification of the estrogen hormone estriol. The central focus of this guide is to provide an in-depth understanding of the "mass shift" phenomenon, a fundamental concept in the application of SILs, alongside detailed experimental protocols and data presentation.

The Concept of Mass Shift in Isotope Dilution Mass Spectrometry

In mass spectrometry, the "mass shift" refers to the deliberate and known difference in mass between an analyte and its corresponding stable isotope-labeled internal standard. For this compound, three carbon-12 atoms in the estriol molecule are replaced with carbon-13 atoms. Since a carbon-12 atom has a mass of approximately 12.000 atomic mass units (amu) and a carbon-13 atom has a mass of approximately 13.003 amu, this substitution results in a nominal mass increase of 3 Daltons (Da) for this compound compared to the unlabeled estriol. This is often referred to as an "M+3" mass shift.[1]

This mass shift is the cornerstone of the isotope dilution technique. By adding a known amount of this compound to a sample, it serves as an internal benchmark. Because this compound is chemically identical to estriol, it behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3][4] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the native estriol to that of the this compound, an accurate quantification of the estriol in the original sample can be achieved, effectively correcting for variations in sample handling and instrument response.[4][5]

The logical relationship for using a stable isotope-labeled internal standard is illustrated in the following diagram:

Caption: Logical workflow demonstrating the principle of isotope dilution mass spectrometry.

Experimental Protocols for Estriol Analysis

The accurate quantification of estriol using this compound as an internal standard involves a multi-step process. Below are detailed methodologies for the key experimental stages.

Sample Preparation

The goal of sample preparation is to extract the estrogens from the sample matrix (e.g., serum, plasma) and remove interfering substances. Two common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[6]

Solid-Phase Extraction (SPE) Protocol

SPE is a popular choice due to its high recovery and ability to remove matrix components that can cause ion suppression.[7]

-

Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Mix 500 µL of the serum sample with the known amount of this compound internal standard. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the estrogens with 1 mL of an appropriate organic solvent, such as methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction method that is also effective for estrogens.

-

Sample Spiking: To 500 µL of the serum sample, add the known amount of this compound internal standard.

-

Extraction: Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE). Vortex the mixture vigorously for 1-2 minutes.

-

Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Drying and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in a suitable solvent for injection.

The general experimental workflow for the analysis of estriol is depicted in the following diagram:

Caption: A typical experimental workflow for the quantitative analysis of estriol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the necessary selectivity and sensitivity for the analysis of low-concentration hormones like estriol.

Liquid Chromatography (LC) Conditions

The chromatographic separation is crucial to resolve estriol from other isomers and matrix components.

| Parameter | Typical Value |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 0.2 mM ammonium fluoride |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the estrogens. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry (MS) Conditions

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for both estriol and this compound and then monitoring for a specific product ion after fragmentation.

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for underivatized estrogens. |

| Precursor Ion (Estriol) | m/z 287.2 (for [M-H]⁻) |

| Precursor Ion (this compound) | m/z 290.2 (for [M-H]⁻) |

| Product Ion (Estriol) | Dependent on instrument tuning, common fragments are monitored. |

| Product Ion (this compound) | The product ion will also show a +3 Da shift compared to the unlabeled estriol fragment. |

| Collision Energy | Optimized for the specific precursor-product ion transition. |

Quantitative Data Summary

The following table summarizes key quantitative parameters that are important in the analysis of estriol. The values can vary depending on the specific method and instrumentation used.

| Parameter | Typical Value/Range | Reference |

| Mass Shift (this compound) | M+3 | [1] |

| Molecular Weight (Estriol) | 288.38 g/mol | |

| Molecular Weight (this compound) | 291.36 g/mol | [1] |

| Isotopic Purity (this compound) | >98% | [1] |

| SPE Recovery | 80-110% | [7] |

| LLE Recovery | 70-100% | |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 pg/mL | [8][9] |

| Linear Dynamic Range | Typically spans 3-4 orders of magnitude | [8] |

| Inter- and Intra-day Precision (%CV) | <15% | [10] |

| Accuracy (%Bias) | ±15% | [10] |

Potential Challenges and Considerations

While the use of this compound as an internal standard is robust, researchers should be aware of potential challenges:

-

Isotopic Contribution: The unlabeled estriol naturally contains a small percentage of molecules with one or more 13C atoms. Similarly, the this compound standard may contain a small amount of the unlabeled analog. These isotopic contributions can affect accuracy, especially at low analyte concentrations.

-

Chromatographic Shift: Although chemically identical, a slight difference in retention time between the labeled and unlabeled compounds can sometimes be observed, a phenomenon known as the "isotope effect".[2] This is more common with deuterium-labeled standards but can occasionally occur with 13C-labeled standards. Co-elution is important for the accurate correction of matrix effects.

-

Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the signal intensity of both the analyte and the internal standard. While the use of a SIL internal standard largely compensates for this, significant matrix effects can still impact the overall sensitivity of the assay.[4]

Conclusion

The mass shift of this compound is a fundamental and enabling characteristic for its use as an internal standard in the precise and accurate quantification of estriol by mass spectrometry. A thorough understanding of this principle, coupled with optimized and validated experimental protocols, is essential for generating high-quality data in research, clinical, and drug development settings. By carefully considering the methodologies and potential challenges outlined in this guide, scientists can confidently employ this compound to achieve reliable and reproducible results in their estrogen analysis.

References

- 1. Estriol-2,3,4-13C3 13C 99atom , 97 CP 1255639-56-5 [sigmaaldrich.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orbi.uliege.be [orbi.uliege.be]

Methodological & Application

Application Note: Quantitative Analysis of Estriol in Human Serum by LC-MS/MS Using Estriol-13C3 Internal Standard

Introduction

Estriol (E3) is an estrogenic hormone that is present in significant amounts during pregnancy and is used as a marker for fetal well-being.[1][2] Accurate and sensitive quantification of estriol in biological matrices is crucial for clinical research and diagnostics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of estriol in human serum. The method utilizes a stable isotope-labeled internal standard, Estriol-2,3,4-13C3 (Estriol-13C3), to ensure high accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, followed by analysis using a triple quadrupole mass spectrometer.

Analytical Method

The method employs a simple and efficient sample preparation followed by a rapid LC-MS/MS analysis. The use of this compound as an internal standard (IS) compensates for matrix effects and variations in sample processing, leading to reliable quantification.

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Reagents:

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of estriol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the estriol stock solution with 50:50 methanol/water to prepare working standard solutions at desired concentrations for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the estriol working standard solutions into charcoal-stripped human serum to create calibration standards and quality control samples at low, medium, and high concentrations.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 500 µL of serum sample, calibrator, or QC, add 50 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.[1]

-

Add 3 mL of MTBE to each tube.[1]

-

Vortex for 1 minute to ensure thorough mixing.[1]

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of 50:50 water/acetonitrile.[1]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

-

Mobile Phase A: Water with 0.1% formic acid or 0.2 mM ammonium fluoride.[4][5]

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of estriol from other endogenous components. A typical gradient might start at 30% B and ramp up to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min.[4]

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.[4]

-

-

Mass Spectrometry (MS):

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for estrogens.[6][7][8]

-

Multiple Reaction Monitoring (MRM) Transitions: The specific mass transitions for estriol and its internal standard need to be optimized. The precursor ion for estriol in negative mode is typically [M-H]⁻ at m/z 287.2. Product ions are generated by collision-induced dissociation. For this compound, the precursor ion will be at m/z 290.2.

-

Quantitative Data Summary

The performance of the LC-MS/MS method for estriol quantification is summarized in the tables below. The data presented are representative values obtained from method validation studies.

Table 1: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Estriol | 287.2 | 145.1 | 100 | -35 |

| This compound | 290.2 | 148.1 | 100 | -35 |

Table 2: Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[9] |

| Precision (%CV) | |

| - Intra-day (n=6) | < 10% |

| - Inter-day (n=18) | < 15%[1] |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | Compensated by internal standard |

Diagrams

Caption: Experimental workflow for estriol quantification.

Conclusion

This application note details a selective, sensitive, and reliable LC-MS/MS method for the quantification of estriol in human serum using this compound as an internal standard. The simple liquid-liquid extraction procedure and the accuracy afforded by the stable isotope-labeled internal standard make this method suitable for high-throughput clinical research applications and for providing accurate data for drug development professionals. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Estriol (16-α-hydroxyestradiol) (2,3,4-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9147-C [isotope.com]

- 3. Estriol (16α-hydroxyestradiol) (2,3,4-¹³Câ, 99%) CP 97% - Cambridge Isotope Laboratories, CLM-9147-0.25MG [isotope.com]

- 4. LC/MS/MS Analysis of Estradiol (Underivatized) from Patient Serum on Titan C18, 5 cm Column application for LC-MS | Sigma-Aldrich [sigmaaldrich.com]

- 5. lcms.cz [lcms.cz]

- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Estriol-13C3 using Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the quantitative analysis of isotopically labeled Estriol-13C3 in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary reagents, instrumentation, sample preparation, and data analysis procedures.

Introduction

Estriol (E3) is an estrogenic hormone, and its labeled variants, such as this compound, are crucial internal standards for accurate quantification in complex biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly specific and sensitive analytical technique for steroid analysis. However, due to the low volatility and polar nature of estriol, a derivatization step is essential to improve its chromatographic behavior and detection. This protocol focuses on the trimethylsilylation of this compound prior to GC-MS analysis.

Experimental Protocols